Ethyl 1,2,4-triazine-3-carboxylate
Overview
Description
Ethyl 1,2,4-triazine-3-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their versatile chemical properties and potential biological activities
Mechanism of Action
Target of Action
Ethyl 1,2,4-triazine-3-carboxylate is a derivative of 1,2,4-triazine 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that 1,2,4-triazine derivatives can interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some 1,2,4-triazine derivatives can inhibit enzymes, while others can bind to receptors and modulate their activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives, it’s likely that this compound affects multiple biochemical pathways . These could include pathways involved in inflammation, cancer progression, viral replication, and other processes related to the compound’s known biological activities .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may readily cross cell membranes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
Given the compound’s predicted high gastrointestinal absorption and potential to cross cell membranes , it’s likely that it can reach its targets within cells and exert its effects at the molecular and cellular levels. Depending on the specific targets and pathways involved, these effects could include changes in enzyme activity, modulation of receptor signaling, alterations in gene expression, and other cellular responses .
Action Environment
For instance, the compound’s storage temperature is recommended to be 2-8°C, suggesting that it may be sensitive to heat .
Biochemical Analysis
Biochemical Properties
Ethyl 1,2,4-triazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with α-glucosidase, an enzyme involved in carbohydrate digestion. This compound acts as an inhibitor of α-glucosidase, thereby slowing down carbohydrate digestion and stabilizing blood glucose levels . This interaction is crucial for its potential use in managing hyperglycemia in diabetic patients.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cell cultures, it inhibits the growth of malignant cells while having a lesser cytotoxic effect on normal cells . This selective inhibition is due to its ability to induce necrosis in cancer cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in the number of cells in the S phase and G2/M phase of the cell cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its inhibition of α-glucosidase is a result of binding interactions that prevent the enzyme from catalyzing its substrate . Additionally, this compound can induce changes in gene expression, further influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in cell cycle progression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and stabilization of blood glucose levels. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,4-triazine-3-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of a solvent such as ethanol. The process can be summarized as follows:
- Ethyl cyanoacetate reacts with hydrazine hydrate to form an intermediate.
- The intermediate undergoes cyclization in the presence of formic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,4-triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,2,4-triazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl 1,2,4-triazine-3-carboxylate can be compared with other triazine derivatives such as:
1,2,3-Triazine: Another isomer with different chemical properties and biological activities.
1,3,5-Triazine: Known for its use in herbicides and other industrial applications.
1,2,4-Triazole: A related compound with significant pharmacological potential.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds.
Properties
IUPAC Name |
ethyl 1,2,4-triazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-2-11-6(10)5-7-3-4-8-9-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPOWIFCNQWLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502535 | |
Record name | Ethyl 1,2,4-triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6498-02-8 | |
Record name | Ethyl 1,2,4-triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unusual about the reaction of Ethyl 1,2,4-Triazine-3-carboxylate with the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone?
A1: The reaction between this compound and the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone does not proceed via a typical Diels-Alder reaction as might be expected given the reactants. Instead, the main product is an azabicyclo[3.2.1]octane derivative, formed through a series of non-synchronous steps. [, ] This highlights a previously unknown reaction pathway for this compound when reacting with electron-rich dienophiles like the enamine.
Q2: What does this unusual reaction tell us about this compound's reactivity?
A2: The research demonstrates that this compound, while considered an electron-deficient diene, doesn't always follow predictable reaction pathways. [, ] The formation of the azabicyclo[3.2.1]octane byproduct indicates a complex reaction mechanism involving multiple steps. This information could be crucial for researchers exploring the use of this compound in organic synthesis or seeking to develop novel chemical reactions.
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